molecular formula C10H15N B2468382 Benzeneethanamine, alpha-ethyl-, (alphaR)- CAS No. 30543-89-6

Benzeneethanamine, alpha-ethyl-, (alphaR)-

Cat. No. B2468382
CAS RN: 30543-89-6
M. Wt: 149.237
InChI Key: IOLQWLOHKZENDW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzeneethanamine, alpha-ethyl-, (alphaR)-” is a chemical compound with the molecular formula C11H17N . It is also known by other names such as Phenethylamine, N,α,α-trimethyl-; ω-Phenyl-tert-butyl-methylamine; Mephine; N,α,α-Trimethyl-β-phenethylamine; N,α,α-Trimethylphenethylamine; Vialin; Wyamine; Mefenterdrin; Mefentermin; Mephenterdrine; Mephenterdrinum; Mephetedrine; 2-Methylamino-2-methyl-1-phenylpropane; 2-Methyl-2-methylamino-1-phenylpropane; N-Methyl-ω-phenyl-t-butylamine; N,α,α-Trimethylbenzeneethanamine; WY-585; Wyfentermina; N-Methyl-ω-phenyl-tert-butylamine; N-Methylphentermine; Mephentermine .


Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, alpha-ethyl-, (alphaR)-” consists of a benzene ring attached to an ethanamine group, which is further substituted with an alpha-ethyl group . The molecular weight of the compound is 163.2594 .

Scientific Research Applications

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide (EO) sterilization is a significant application in the medical field for sterilizing medical devices. The process benefits from EO's extensive application range, especially for new medical device development. This method is advantageous due to its effectiveness in sterilization cycles and the ongoing challenge of developing mathematical models to increase process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).

Impact on Fruits and Vegetables

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has led to significant research on its effects on fruits and vegetables. This chemical is crucial for investigating ethylene's role in ripening and as a technology to maintain product quality. The adoption of 1-MCP by apple industries highlights its potential benefits and limitations for commercialization across various fruits and vegetables (Watkins, 2006).

Groundwater Pollutant Potential

Research on the biodegradability and potential for groundwater contamination of organic anti-freeze compounds used in heat pumps, such as ethylene glycol, propylene glycol, and betaine, sheds light on environmental safety concerns. These compounds are generally biodegradable under both oxic and anoxic conditions, reducing the risk of long-term groundwater contamination. However, the potential formation of harmful intermediates from betaine degradation poses critical concerns (Klotzbücher, Kappler, Straub, & Haderlein, 2007).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) structures, due to their simple structure and self-assembly behavior, are utilized in nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs stems from their ability to form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, highlighting the adaptability of this supramolecular building block (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

(2R)-1-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQWLOHKZENDW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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